
4-(3,3-Dimethylbutyl)piperidine
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Overview
Description
4-(3,3-Dimethylbutyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . These compounds are often utilized as building blocks in the synthesis of various pharmaceuticals and bioactive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . This reaction forms 3-arylpiperidines in high yield and can be adapted to produce this compound by selecting suitable starting materials .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale cyclization reactions using cost-effective and efficient catalysts. The use of continuous flow reactions and microwave irradiation has been explored to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbutyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
4-(3,3-Dimethylbutyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbutyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their therapeutic effects . The compound can modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial in the development and progression of diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered nitrogen-containing ring structure.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
4-(3,3-Dimethylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bulky substituent at the 4-position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
4-(3,3-Dimethylbutyl)piperidine is a piperidine derivative characterized by a bulky 3,3-dimethylbutyl substituent at the fourth position of the piperidine ring. This structural feature significantly influences its biological activity and potential therapeutic applications. The compound has garnered attention for its antiviral properties, particularly as an antagonist to specific receptors involved in viral entry, such as the CCR5 receptor associated with HIV-1 infection. This article reviews the biological activities of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
- Molecular Formula : C13H25N
- Molecular Weight : 185.31 g/mol
- IUPAC Name : this compound
The compound's structure allows for unique interactions with biological targets due to the steric hindrance introduced by the bulky substituent.
This compound has been shown to interact with various biological receptors. Notably, its ability to bind to chemokine receptors suggests a mechanism that may inhibit viral entry into host cells. Specifically, studies indicate that it acts as an antagonist to CCR5, thereby blocking pathways utilized by HIV-1 for infection .
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties:
- Target : CCR5 receptor involved in HIV-1 entry.
- Mechanism : Inhibition of receptor activity leads to reduced viral load and potential therapeutic benefits in HIV treatment.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Minimum Inhibitory Concentrations (MICs) : Various studies have reported MIC values indicating effective inhibition against certain bacterial strains. For instance, derivatives related to piperidine structures have shown promising results against Gram-positive bacteria .
Synthesis
The synthesis of this compound typically involves:
- Reagents : Piperidine and 3,3-dimethylbutyl chloride.
- Method : A nucleophilic substitution reaction under basic conditions allows the nitrogen atom in piperidine to attack the carbon in 3,3-dimethylbutyl chloride.
This method can be optimized for yield and purity through various synthetic strategies .
Case Studies and Research Findings
Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:
Study | Findings |
---|---|
Study A | Demonstrated antiviral activity against HIV-1 by blocking CCR5 receptors. |
Study B | Reported antimicrobial effects with MIC values lower than standard antibiotics against specific bacterial strains. |
Study C | Explored structure-activity relationships showing enhanced potency with bulky substituents like 3,3-dimethylbutyl. |
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives based on their biological activities:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Piperidine | Basic structure; widely used in organic synthesis | Low steric hindrance |
4-Methylpiperidine | Methyl group at the fourth position | Less bulky than this compound |
N-Boc-4-piperidone | Protected amine; used in peptide synthesis | Stability against nucleophiles |
The bulky substituent in this compound enhances its interaction with biological targets compared to simpler derivatives.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
4-(3,3-dimethylbutyl)piperidine |
InChI |
InChI=1S/C11H23N/c1-11(2,3)7-4-10-5-8-12-9-6-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
ZLSAZRDZHDTAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1CCNCC1 |
Origin of Product |
United States |
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